molecular formula C25H23NO3 B3755696 N-(2,6-diethylphenyl)-4-[oxo(phenyl)acetyl]benzamide

N-(2,6-diethylphenyl)-4-[oxo(phenyl)acetyl]benzamide

Cat. No.: B3755696
M. Wt: 385.5 g/mol
InChI Key: WLTLWOTWYIYOPT-UHFFFAOYSA-N
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Description

“N-(2,6-diethylphenyl)-4-[oxo(phenyl)acetyl]benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The presence of the diethylphenyl group suggests that this compound may have unique properties compared to other benzamides .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a benzamide group attached to a phenyl group with a ketone functional group. The 2,6-diethylphenyl group would likely influence the compound’s physical and chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of a benzamide group could confer some degree of polarity to the compound, affecting its solubility in various solvents .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be a drug, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s difficult to speculate on the mechanism of action .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s a novel compound, initial studies would likely focus on determining its physical and chemical properties, and if it’s intended to be a drug, studies would focus on its biological activity .

Properties

IUPAC Name

N-(2,6-diethylphenyl)-4-(2-oxo-2-phenylacetyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO3/c1-3-17-11-8-12-18(4-2)22(17)26-25(29)21-15-13-20(14-16-21)24(28)23(27)19-9-6-5-7-10-19/h5-16H,3-4H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTLWOTWYIYOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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